4-(2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidone derivatives remains challenging. An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones . Another study mentioned a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The piperidine catalyzed Knoevenagel condensation reaction of acetylacetone with benzaldehyde has been studied. The reaction initiates by formation of the iminium ion, and this process takes place in two steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, the molecular weight of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is 273.37 g/mol .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been reported to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives have been reported to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Piperidine derivatives are generally known for their good bioavailability .
Result of Action
Piperidine derivatives have been reported to have a variety of effects, depending on the specific derivative and its targets .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
When handling piperidine derivatives, it’s important to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Piperidine derivatives continue to be an area of active research, with potential applications in a variety of fields. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Properties
IUPAC Name |
4-[2-[4-(ethoxymethyl)triazol-1-yl]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-2-17-10-12-9-16(15-14-12)8-5-11-3-6-13-7-4-11/h9,11,13H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWDOGVYHJTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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